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Compound of Interest

Compound Name: 3-Methoxy-4-methylbenzoic acid

Cat. No.: B146543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-4-methylbenzoic acid, a key intermediate in organic synthesis and pharmaceutical
research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for compound
identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Methoxy-4-
methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~10-12 Singlet (broad) 1H -COOH

7.64 Doublet 1H Ar-H

7.56 Singlet 1H Ar-H

7.23 Doublet 1H Ar-H

3.90 Singlet 3H -OCHs

2.23 Singlet 3H Ar-CHs

Solvent: CDCIs, Instrument Frequency: 90 MHz[1]

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Carbon Assignment

172.0 -COOH
157.9 C-OCHs
132.8 C-CHs
130.6 Ar-CH
123.6 C-COOH
121.7 Ar-CH
110.1 Ar-CH
55.6 -OCHs
16.4 -CHs
Solvent: CDCls
Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

2920-2980 Medium C-H stretch (Alkyl)

1680-1710 Strong C=0 stretch (Carboxylic Acid)

1600-1615 Medium C=C stretch (Aromatic)

1250-1300 Strong C-O stretch (Aryl Ether)

1020-1040 Medium C-O stretch (Aryl Ether)
Mass Spectrometry (MS)

Mass-to-Charge Ratio

Relative Intensity (%)

Assignment

(m/z)

166 ~100 [M]* (Molecular lon)

151 ~50 [M - CH3]*

135 ~30 [M - OCHs]* or [M - H20 - H]*
123 ~20 [M - COOH]*

108 ~40 [M - COOH - CHs]*

77 ~25 [CeHs]*

lonization Method: Electron lonization (EI)[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the presented

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-Methoxy-4-methylbenzoic acid is

accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) within a
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standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

Instrumentation: A 90 MHz NMR spectrometer was utilized for the acquisition of the tH NMR
spectrum. For 13C NMR, a spectrometer with a frequency of at least 50 MHz is typically
employed.

1H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton
spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to
achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between
scans.

13C NMR Data Acquisition: A proton-decoupled pulse sequence, such as a standard PENDANT
or DEPT, is used to obtain the carbon spectrum. Due to the low natural abundance of the 13C
isotope, a significantly larger number of scans is required compared to *H NMR. The spectral
width is typically set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of 3-Methoxy-4-methylbenzoic acid is prepared for
analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2
mgq) is intimately mixed and ground with approximately 100-200 mg of dry KBr powder in an
agate mortar and pestle. The resulting fine powder is then compressed in a die under high
pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR range
(typically 4000-400 cm~1). The final spectrum is presented in terms of transmittance or
absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like 3-Methoxy-4-
methylbenzoic acid, a direct insertion probe or gas chromatography (GC) inlet can be used to
introduce the sample into the mass spectrometer.
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lonization: Electron lonization (EI) is the standard method employed. The gaseous sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the
formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A
detector then records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methoxy-4-methylbenzoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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